Cas no 1804870-07-2 (3,5-Bis(trifluoromethyl)-2-chloroanisole)

3,5-Bis(trifluoromethyl)-2-chloroanisole is a fluorinated aromatic compound characterized by the presence of two trifluoromethyl groups and a chloro substituent on an anisole backbone. Its electron-withdrawing trifluoromethyl groups enhance reactivity in electrophilic substitution reactions, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro and methoxy substituents further contribute to its versatility in cross-coupling and functionalization reactions. This compound exhibits high thermal and chemical stability due to its fluorinated structure, ensuring reliability in demanding synthetic applications. Its well-defined molecular architecture allows for precise modifications, making it useful in the development of bioactive molecules and advanced materials.
3,5-Bis(trifluoromethyl)-2-chloroanisole structure
1804870-07-2 structure
Product name:3,5-Bis(trifluoromethyl)-2-chloroanisole
CAS No:1804870-07-2
MF:C9H5ClF6O
MW:278.578822851181
CID:4960492

3,5-Bis(trifluoromethyl)-2-chloroanisole Chemical and Physical Properties

Names and Identifiers

    • 3,5-Bis(trifluoromethyl)-2-chloroanisole
    • Inchi: 1S/C9H5ClF6O/c1-17-6-3-4(8(11,12)13)2-5(7(6)10)9(14,15)16/h2-3H,1H3
    • InChI Key: YNAHHAKOTOZISK-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C(F)(F)F)C=C1C(F)(F)F)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 1
  • Complexity: 263
  • XLogP3: 4.3
  • Topological Polar Surface Area: 9.2

3,5-Bis(trifluoromethyl)-2-chloroanisole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A015001460-1g
3,5-Bis(trifluoromethyl)-2-chloroanisole
1804870-07-2 97%
1g
1,490.00 USD 2021-06-21

3,5-Bis(trifluoromethyl)-2-chloroanisole Related Literature

Additional information on 3,5-Bis(trifluoromethyl)-2-chloroanisole

Introduction to 3,5-Bis(trifluoromethyl)-2-chloroanisole (CAS No. 1804870-07-2)

3,5-Bis(trifluoromethyl)-2-chloroanisole, identified by the Chemical Abstracts Service Number (CAS No.) 1804870-07-2, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of halogenated anisoles, characterized by the presence of chlorine and trifluoromethyl substituents on a benzene ring. The unique structural features of 3,5-Bis(trifluoromethyl)-2-chloroanisole make it a valuable intermediate in the synthesis of various biologically active molecules.

The trifluoromethyl group is a key structural moiety in many modern drugs due to its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets. In particular, the presence of multiple trifluoromethyl groups can significantly modulate the pharmacokinetic properties of a compound. The chloro substituent further contributes to the electronic and steric properties of the molecule, influencing its reactivity and potential biological activity.

Recent studies have highlighted the utility of 3,5-Bis(trifluoromethyl)-2-chloroanisole in the development of novel therapeutic agents. For instance, researchers have explored its role as a precursor in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluorinated aromatic core of this compound provides a scaffold that can be modified to target specific enzymatic pathways. Additionally, the electron-withdrawing nature of the trifluoromethyl groups enhances the molecule's interaction with biological receptors, making it an attractive candidate for drug design.

In agrochemical applications, 3,5-Bis(trifluoromethyl)-2-chloroanisole has been investigated for its potential as a building block in the synthesis of pesticides and herbicides. The structural features of this compound contribute to its efficacy by improving its persistence and bioavailability in biological systems. Furthermore, the halogenated aromatic ring facilitates interactions with biological targets in pests, leading to potent inhibitory effects.

The synthesis of 3,5-Bis(trifluoromethyl)-2-chloroanisole typically involves multi-step organic reactions, including halogenation and fluorination processes. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that the compound meets the stringent requirements for pharmaceutical use. Techniques such as palladium-catalyzed cross-coupling reactions and directed functionalization strategies have been employed to construct the desired molecular framework efficiently.

From a computational chemistry perspective, 3,5-Bis(trifluoromethyl)-2-chloroanisole has been studied to understand its electronic structure and reactivity. Molecular modeling studies reveal that the presence of multiple electronegative substituents influences its dipole moment and polarizability. These properties are critical for predicting how the compound will interact with biological targets and environmental systems.

The pharmacological potential of 3,5-Bis(trifluoromethyl)-2-chloroanisole has been further explored through high-throughput screening assays. These studies have identified derivatives of this compound that exhibit promising activity against various disease-causing pathogens. The ability to modify specific functional groups while retaining the core fluorinated anisole structure allows for rapid optimization of lead compounds.

In conclusion, 3,5-Bis(trifluoromethyl)-2-chloroanisole (CAS No. 1804870-07-2) represents a significant advancement in medicinal chemistry due to its versatile structural features and broad applicability in drug discovery. Its role as an intermediate in synthesizing biologically active molecules underscores its importance in both academic research and industrial applications. As research continues to uncover new therapeutic uses for fluorinated compounds, 3,5-Bis(trifluoromethyl)-2-chloroanisole is poised to remain a cornerstone in pharmaceutical innovation.

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